molecular formula C21H20ClN3O3 B2794650 2-(4-chlorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921873-54-3

2-(4-chlorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2794650
CAS RN: 921873-54-3
M. Wt: 397.86
InChI Key: DNNDAXLFRZBCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting a complex metabolic activation pathway that may lead to carcinogenicity. Important intermediates like CDEPA and CMEPA have been identified, with their metabolism potentially leading to DNA-reactive products. This study emphasizes the intricate metabolic pathways of chloroacetamide compounds, offering insights into their biotransformation and potential risks (Coleman et al., 2000).

Chloroacetamide Inhibition of Fatty Acid Synthesis

The inhibitory effects of chloroacetamide herbicides on fatty acid synthesis in green algae have been documented, indicating a mechanism through which these compounds may affect non-target organisms. This study provides a foundation for understanding the broader ecological impacts of chloroacetamide herbicides (Weisshaar & Böger, 1989).

Synthesis and Antimicrobial Activity

The synthesis of novel compounds from the base chemical structure has led to the development of antimicrobial agents, demonstrating the chemical's versatility and potential for contributing to new therapeutic agents. These findings open pathways for the development of new drugs based on the modification of the core structure to enhance antimicrobial efficacy (Sah et al., 2014).

Crystal Structure Analysis

Studies on the crystal structure of related compounds provide insights into the molecular configurations that may influence the biological activity and stability of these chemicals. Understanding the crystal structure is crucial for designing more effective and stable compounds for various applications (Park et al., 2015).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-28-18-8-4-16(5-9-18)19-10-11-21(27)25(24-19)13-12-23-20(26)14-15-2-6-17(22)7-3-15/h2-11H,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNDAXLFRZBCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

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